molecular formula C13H18N2O4 B12520348 L-Alanyl-O-benzyl-L-serine CAS No. 686349-92-8

L-Alanyl-O-benzyl-L-serine

Cat. No.: B12520348
CAS No.: 686349-92-8
M. Wt: 266.29 g/mol
InChI Key: PSXMDFXSRBVCDL-ONGXEEELSA-N
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Description

L-Alanyl-O-benzyl-L-serine is a dipeptide compound consisting of L-alanine and O-benzyl-L-serine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-benzyl-L-serine typically involves the protection of the amino and hydroxyl groups, followed by coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The protecting groups are then removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. The use of automated peptide synthesizers can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Alanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-O-benzyl-L-serine is unique due to the presence of both an alanine and a benzylated serine residue. This combination imparts distinct chemical and biological properties, such as enhanced hydrophobicity and potential for specific enzyme interactions .

Properties

CAS No.

686349-92-8

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1

InChI Key

PSXMDFXSRBVCDL-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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